molecular formula C11H16N2O B8478642 4-[(6-Methylpyridin-3-yl)methyl]morpholine

4-[(6-Methylpyridin-3-yl)methyl]morpholine

Cat. No. B8478642
M. Wt: 192.26 g/mol
InChI Key: PIEPDUZQVDENCS-UHFFFAOYSA-N
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Patent
US08101750B2

Procedure details

To a solution of 4-(6-Chloro-pyridin-3-ylmethyl)-morpholine (212 g, 1 mol) in tetrahydrofuran (1.5 L) and N-methylpyrollidinone (318 ml) was added iron (III) 2,4-pentanedionate (35.2 g, 0.01 mol) and the mixture cooled to −5° C. under nitrogen. A solution of methylmagnesium chloride in tetrahydrofuran (498 ml, 3.0M, 1.5 mol) was added dropwise over 40 mins and after an additional 30 mins the reaction mixture was poured into a saturated aqueous ammonium chloride solution (1.7 L) at 0° C. The resulting biphasic solution was filtered through a Celite® plug. The filtrate was separated and the aqueous layer extracted with ethylacetate (600 ml). The combined organic layer was concentrated and diluted with ethylacetate (200 ml) then extracted with aqueous hydrochloric acid (10%, 200 ml). The acidic layer was separated and washed with ethylacetate, then cooled in an ice bath and basified to pH 11 with sodium carbonate (solid). Sodium chloride (125 g) was added to the aqueous layer which was then extracted twice with ethylacetate (300 ml). The combined organic layer was concentrated to a solid, which was dissolved in hexane (600 ml) at 50° C. then placed in the fridge at −5° C. overnight. Two crops were obtained, which gave a total of 126.6 g, 68% yield of 4-(6-Methyl-pyridin-3-ylmethyl)-morpholine as beige solid. 1H NMR (400 MHz; CDCl3): δ 8.4 (d, J=1.72 Hz, 1H), 7.54 (dd, J=2.1, 7.91 Hz, 1H), 7.1 (d, J=7.92 Hz, 1H), 3.68 (apparent t, J=4.6, 9.28 Hz, 4H), 3.4 (s, 2H), 2.5 (s, 3H), 2.4 (apparent t, J=4.5, 8.93 Hz, 4H); 13C NMR (100 MHz, CDCl3): δ 157.3, 149.8, 137.2, 129.9, 122.9, 66.9, 60.3, 53.5, 24.1 ppm; MS (ESI) m/z 193 [M+1]+; Melting point: 51-52° C.
Quantity
212 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
318 mL
Type
solvent
Reaction Step One
Quantity
35.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
498 mL
Type
solvent
Reaction Step Two
Quantity
1.7 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([CH2:8][N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1.[CH3:15][Mg]Cl.[Cl-].[NH4+]>O1CCCC1.CN1CCCC1=O.C/C(/O)=C/C(C)=O.C/C(/O)=C/C(C)=O.C/C(/O)=C/C(C)=O.[Fe]>[CH3:15][C:2]1[N:7]=[CH:6][C:5]([CH2:8][N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1 |f:2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
212 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)CN1CCOCC1
Name
Quantity
1.5 L
Type
solvent
Smiles
O1CCCC1
Name
Quantity
318 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Name
Quantity
35.2 g
Type
catalyst
Smiles
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
498 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1.7 L
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting biphasic solution was filtered through a Celite® plug
CUSTOM
Type
CUSTOM
Details
The filtrate was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethylacetate (600 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layer was concentrated
ADDITION
Type
ADDITION
Details
diluted with ethylacetate (200 ml)
EXTRACTION
Type
EXTRACTION
Details
then extracted with aqueous hydrochloric acid (10%, 200 ml)
CUSTOM
Type
CUSTOM
Details
The acidic layer was separated
WASH
Type
WASH
Details
washed with ethylacetate
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
Sodium chloride (125 g) was added to the aqueous layer which
EXTRACTION
Type
EXTRACTION
Details
was then extracted twice with ethylacetate (300 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layer was concentrated to a solid, which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in hexane (600 ml) at 50° C.
CUSTOM
Type
CUSTOM
Details
Two crops were obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC=C(C=N1)CN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 126.6 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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